molecular formula C11H9NO4 B1211882 Xanthurenic acid 8-methyl ether CAS No. 2929-14-8

Xanthurenic acid 8-methyl ether

Cat. No. B1211882
CAS RN: 2929-14-8
M. Wt: 219.19 g/mol
InChI Key: BXZSKDOPGDPDEG-UHFFFAOYSA-N
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Description

Xanthurenic acid 8-methyl ether is a quinolinemonocarboxylic acid that is kynurenic acid substituted by a methoxy group at position 8 . It is a metabolic intermediate that accumulates and is excreted by pyridoxine (vitamin B6) deficient animals after the ingestion of tryptophan .


Synthesis Analysis

The synthesis of Xanthurenic acid 8-methyl ether involves the incubation of a 105000g supernatant of the tissues with xanthurenic acid and S-adenosylmethionine at pH 10.0 . The compound is then separated by high-performance liquid chromatography on a LiChrosorb RP-18 column and determined fluorometrically .


Molecular Structure Analysis

The molecular formula of Xanthurenic acid 8-methyl ether is C11H9NO4 . Its molecular weight is 219.19 . The structure of this compound includes a quinoline ring system .


Chemical Reactions Analysis

Xanthurenic acid 8-methyl ether undergoes dehydroxylation to 8-methoxyquinaldic acid, decarboxylation to 4-hydroxy-8-methoxyquinoline, and is also converted to a third unidentified metabolite .


Physical And Chemical Properties Analysis

Xanthurenic acid 8-methyl ether has a melting point of 240.5°C and a boiling point of 360°C (rough estimate) . Its density is approximately 1.3219 (rough estimate), and it has a refractive index of 1.4950 (estimate) .

Scientific Research Applications

Metabolism and Metabolic Pathways

  • The metabolism of xanthurenic acid 8-methyl ether has been studied in various animals. In rabbits, for example, it undergoes O-demethylation, resulting in the production of xanthurenic acid and its metabolites, such as 8-hydroxyquinaldic acid. This indicates that xanthurenic acid 8-methyl ether and its derivatives undergo significant metabolic processing in animals, with gastrointestinal flora playing a role in this metabolism (Lower & Bryan, 1969).

Enzymatic Formation and Carcinogenicity

  • Xanthurenic acid 8-methyl ether is formed enzymatically in various animal tissues. This compound has been identified as a carcinogenic tryptophan metabolite, with significant enzyme activity observed in the liver and kidney of pigs, wild boar, and bovine liver. These findings suggest a potential link between the formation of xanthurenic acid 8-methyl ether and carcinogenicity in animals (Suzuki et al., 1984).

Detection in Human Biological Fluids

  • Methods have been developed to detect xanthurenic acid 8-methyl ether in human biological fluids like serum and urine. These methods, involving high-performance liquid chromatography, have been applied to study patients with deficiencies in tryptophan metabolism, highlighting the role of xanthurenic acid 8-methyl ether in human physiological and pathological processes (Imai et al., 1996).

Role in Carcinogenesis

  • Repeated administration of xanthurenic acid 8-methyl ether in mice has been associated with a significant incidence of malignant tumors in the lymphoreticular system. This finding suggests a potential role for xanthurenic acid 8-methyl ether in carcinogenesis, particularly in the context of its metabolic pathways and biological activity (Bryan, 1968).

Safety And Hazards

The safety symbols for Xanthurenic acid 8-methyl ether include GHS07, and the signal word is "Warning" . Hazard statements include H319-H302-H315-H335 . Precautionary statements include P264-P280-P305+P351+P338-P337+P313P-P264-P280-P302+P352-P321-P332+P313-P362-P264-P270-P301+P312-P330-P501 .

Future Directions

Research on Xanthurenic acid 8-methyl ether is ongoing, with a focus on its role in brain intercellular signaling and its impact on dopamine release . It is also being studied for its potential involvement in neuropsychiatric disorders due to its inhibitory action on dopamine release in the striatum . Further studies are needed to fully understand the biological functions and potential therapeutic applications of this compound.

properties

IUPAC Name

8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-9-4-2-3-6-8(13)5-7(11(14)15)12-10(6)9/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZSKDOPGDPDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183541
Record name Xanthurenic acid 8-methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xanthurenic acid 8-methyl ether

CAS RN

2929-14-8
Record name 4-Hydroxy-8-methoxy-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2929-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthurenic acid 8-methyl ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthurenic acid 8-methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-8-methoxyquinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
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Record name 8-METHOXYKYNURENIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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